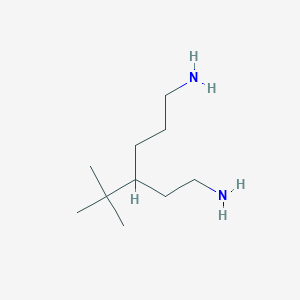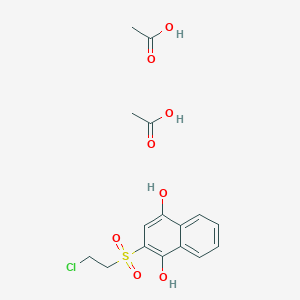
Acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol is a complex organic compound that features a naphthalene ring substituted with a chloroethylsulfonyl group and a diol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol typically involves multiple steps. One common method starts with the naphthalene ring, which undergoes sulfonation to introduce the sulfonyl group. This is followed by chlorination to add the chloroethyl group. Finally, the diol group is introduced through a hydroxylation reaction. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and may be conducted under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted naphthalene compounds.
Applications De Recherche Scientifique
Acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol involves its interaction with specific molecular targets. The chloroethylsulfonyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to modifications that affect their function. This mechanism is of particular interest in the development of anticancer agents, where the compound can induce cell death by targeting critical cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthaleneacetic acid: Similar in structure but lacks the chloroethylsulfonyl group.
2-Naphthol: Contains a hydroxyl group on the naphthalene ring but does not have the sulfonyl or chloroethyl groups.
Naphthalene-1,4-diol: Similar diol structure but without the chloroethylsulfonyl group.
Uniqueness
Acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol is unique due to the presence of both the chloroethylsulfonyl and diol groups on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
36929-79-0 |
|---|---|
Formule moléculaire |
C16H19ClO8S |
Poids moléculaire |
406.8 g/mol |
Nom IUPAC |
acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol |
InChI |
InChI=1S/C12H11ClO4S.2C2H4O2/c13-5-6-18(16,17)11-7-10(14)8-3-1-2-4-9(8)12(11)15;2*1-2(3)4/h1-4,7,14-15H,5-6H2;2*1H3,(H,3,4) |
Clé InChI |
SABQQSSOWKFSGO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C(=CC(=C2O)S(=O)(=O)CCCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


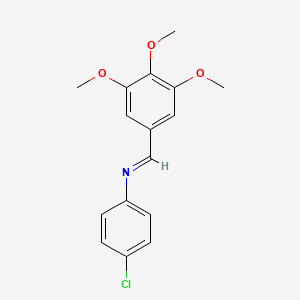
![3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline](/img/structure/B14662510.png)
![O-Ethyl S-[2-(ethylsulfanyl)ethyl] propylphosphonothioate](/img/structure/B14662514.png)
![(E)-but-2-enedioic acid;1-(4-methylphenyl)-3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]propan-1-one](/img/structure/B14662518.png)
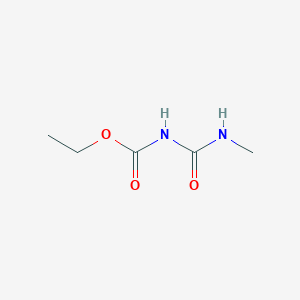
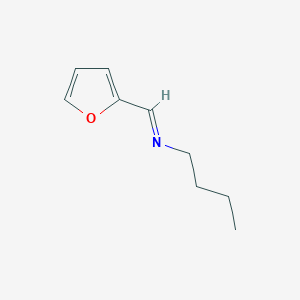
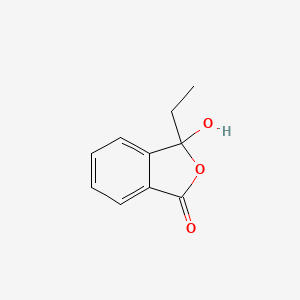

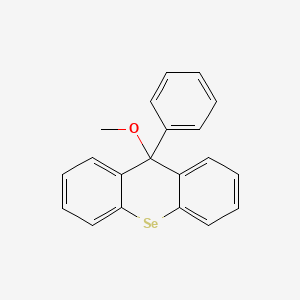
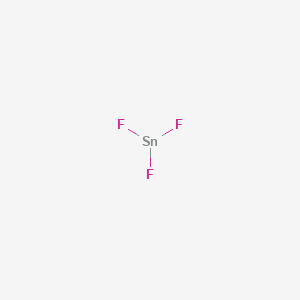
![Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate](/img/structure/B14662562.png)
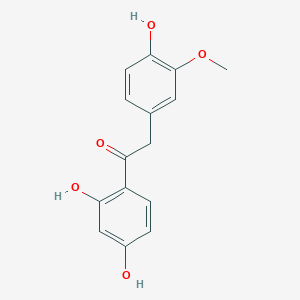
![4-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}morpholine](/img/structure/B14662567.png)
